molecular formula C15H15N3O2 B13844524 4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline CAS No. 84570-89-8

4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline

Katalognummer: B13844524
CAS-Nummer: 84570-89-8
Molekulargewicht: 269.30 g/mol
InChI-Schlüssel: OGCUASVESUFADR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline is a synthetic organic compound belonging to the 1,2,3,4-tetrahydroquinazoline chemical class, which is a saturated form of the quinazoline heterocycle system known for its significant pharmacological potential . Quinazoline derivatives are a subject of extensive research in medicinal chemistry due to their wide spectrum of reported biological activities. This specific derivative features a 4-nitrophenyl group at the 2-position and a methyl group at the 4-position of the tetrahydroquinazoline core, making it a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. Researchers value this compound for its utility in developing new therapeutic agents. Structurally similar 1,2,3,4-tetrahydroquinazoline derivatives have demonstrated potent in-vitro antimicrobial activity against various gram-positive and gram-negative bacterial strains, as well as significant anti-inflammatory effects in models such as the carrageenan-induced rat paw edema assay . The quinazoline scaffold is a privileged structure in drug discovery, and its derivatives are investigated for a range of applications including anti-cancer, anti-viral, and anti-malarial agents . The synthetic route to such compounds often involves multi-component reactions, such as those catalyzed by Lewis acids, which allow for efficient construction of the core structure with well-defined stereochemistry . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Eigenschaften

CAS-Nummer

84570-89-8

Molekularformel

C15H15N3O2

Molekulargewicht

269.30 g/mol

IUPAC-Name

4-methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline

InChI

InChI=1S/C15H15N3O2/c1-10-13-4-2-3-5-14(13)17-15(16-10)11-6-8-12(9-7-11)18(19)20/h2-10,15-17H,1H3

InChI-Schlüssel

OGCUASVESUFADR-UHFFFAOYSA-N

Kanonische SMILES

CC1C2=CC=CC=C2NC(N1)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Multi-Component One-Pot Synthesis (Imino Diels-Alder Reaction)

  • A notable method for synthesizing nitro-substituted tetrahydroquinoline derivatives involves a one-pot three-component imino Diels-Alder reaction catalyzed by boron trifluoride etherate (BF3·OEt2).
  • Example procedure: A mixture of a nitro-substituted aniline (e.g., m-nitroaniline) and an aldehyde (e.g., benzaldehyde) in anhydrous acetonitrile is stirred at room temperature, followed by addition of BF3·OEt2.
  • Subsequently, a suitable alkene (e.g., trans-anethole) is added dropwise, and the reaction mixture is heated (e.g., 70°C) for several hours (e.g., 10 h).
  • After completion, the product is isolated by aqueous workup and extraction with ethyl acetate, followed by drying and concentration.
  • This method yields nitro-substituted tetrahydroquinoline regioisomers with good stereoselectivity and yields.

Mannich Reaction for Tetrahydroquinazolinone Derivatives

  • The Mannich reaction has been employed to synthesize substituted tetrahydroquinazolinones, which are closely related to tetrahydroquinazolines.
  • General procedure: Tetrahydroquinazolinone is reacted with formaldehyde and aniline derivatives or other amines in ethanol under stirring at room temperature.
  • The reaction mixture is allowed to proceed for several hours (e.g., 4 h) and then refrigerated to precipitate the product.
  • The products are isolated by filtration, dried, and recrystallized.
  • This approach has been used to prepare N-substituted tetrahydroquinazoline derivatives with nitrophenyl substituents.

Lewis Acid Catalyzed Cyclocondensation

  • Synthesis of N-(6-methyl-2-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl derivatives has been achieved via BiCl3-catalyzed one-pot cyclocondensation.
  • The reaction involves mixing appropriate nitro-substituted anilines with cyclic amides (e.g., N-vinylpyrrolidin-2-one) at room temperature for 20–24 h.
  • Workup includes quenching with sodium carbonate solution, separation of organic layer, drying, and chromatographic purification.
  • The method yields high purity products with yields up to 95%.

α-Aminoadimine Route for Tetrahydroquinazoline Derivatives

  • A novel method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones in pyridine at elevated temperature (e.g., 100 °C) for 24 h.
  • This yields substituted 5,6,7,8-tetrahydroquinazoline derivatives in moderate to high yields (47–80%).
  • The procedure is mild, with easy workup and allows for further functionalization due to protecting groups on the quinazoline fragment.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Reaction Type Yield Range Notes
One-pot three-component imino Diels-Alder Nitroaniline, aldehyde, alkene, BF3·OEt2, CH3CN, 70°C Multi-component cycloaddition Moderate to high Efficient regioisomer synthesis; stereoselective; requires Lewis acid catalyst
Mannich Reaction Tetrahydroquinazolinone, formaldehyde, amine, ethanol Mannich base formation Moderate Room temperature; simple workup; used for N-substituted derivatives
BiCl3-catalyzed cyclocondensation Nitroaniline, N-vinylpyrrolidin-2-one, BiCl3, rt Lewis acid catalyzed cyclization High (up to 95%) One-pot; mild conditions; chromatographic purification required
α-Aminoadimine with bis-benzylidene cyclohexanones α-Aminoadimine, bis-benzylidene cyclohexanones, pyridine, 100°C Condensation/cyclization Moderate to high (47–80%) Mild conditions; allows for protecting groups; versatile for derivative synthesis

Analytical and Structural Confirmation

  • Structural confirmation of 4-methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline and related derivatives is typically conducted using:
    • Proton nuclear magnetic resonance (^1H NMR)
    • Carbon-13 nuclear magnetic resonance (^13C NMR)
    • X-ray single crystal diffraction for stereochemistry and molecular packing
  • These techniques provide detailed insight into molecular structure, conformation (e.g., chair conformation of the tetrahydroquinoline ring), and stereochemistry essential for biological activity studies.

Research Findings and Considerations

  • The choice of solvent, catalyst, temperature, and reactant stoichiometry significantly impacts the yield and purity of the target compound.
  • Multi-component reactions offer efficient routes to complex tetrahydroquinazoline frameworks but require optimization to avoid regioisomer mixtures.
  • Mannich reactions provide a straightforward approach to N-substituted tetrahydroquinazolines but may require further purification steps.
  • Lewis acid catalysis (e.g., BiCl3) enables mild and high-yielding cyclizations, suitable for scale-up.
  • The presence of nitro groups requires careful handling due to their electron-withdrawing nature, which influences reactivity and stereochemical outcomes.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further undergo various transformations.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinazoline derivatives, amino-substituted compounds, and other functionalized heterocycles .

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Tetrahydroquinazolines

Halogenated and Cyclohexyl-Substituted Derivatives

A brominated derivative, 2-(6,8-dibromo-3-(4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazolin-2-yl)phenol, synthesized from ambroxol hydrochloride, demonstrated promising drug-likeness in silico, with favorable absorption and toxicity profiles . Unlike the target compound, this derivative features bromine atoms (increasing molecular weight and lipophilicity) and a hydroxycyclohexyl group (enhancing hydrogen-bonding capacity). These modifications may improve blood-brain barrier penetration but could also increase metabolic instability.

Sulfonamide-Functionalized Derivatives

Compounds such as 1-Methyl-2,4-dioxo-N-(6-(piperidin-1-yl)pyridin-3-yl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide () incorporate sulfonamide groups, which are known to enhance water solubility and target specificity.

Positional Isomerism and Ring Saturation

The 5,6,7,8-tetrahydroquinazoline scaffold () differs from the target compound in the position of ring saturation.

Aryl Substituent Effects

  • 4-Methoxyphenyl vs. 4-Nitrophenyl: 4-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline () exhibits a methoxy group, which is electron-donating. HPLC analysis showed a retention time of 52.66 min (hexane/IPA = 95:5), suggesting moderate polarity . The target compound’s 4-nitrophenyl group is strongly electron-withdrawing, reducing electron density and increasing polarity. This may shorten retention times in reversed-phase chromatography compared to methoxy or methyl analogs.
  • 4-Methylphenyl vs. 4-Nitrophenyl :

    • 4-(4-Methylphenyl)-1,2,3,4-tetrahydroquinazoline () has a methyl group, which is weakly electron-donating. Its major HPLC peak appeared at 49.17 min (hexane/IPA = 90:10), indicating lower polarity than the nitro analog .

Antimicrobial Activity

1,3,4-Thiadiazole derivatives bearing 4-nitrophenyl groups () demonstrated potent activity against E. coli, B. mycoides, and C. albicans. The nitro group likely contributes to membrane disruption or electron transport inhibition, suggesting that the target compound may also exhibit antimicrobial properties, though experimental validation is needed .

Antiviral Potential

The ambroxol-derived tetrahydroquinazoline () showed in silico binding affinity against SARS-CoV-2 proteins. The nitro group in the target compound could similarly enhance interactions with viral proteases or polymerases, but this remains speculative without direct evidence .

Stability and Reactivity

The nitro group may render the target compound susceptible to reduction under physiological conditions, forming amine derivatives. Catalytic dehydrogenation studies () suggest that tetrahydroquinazolines can undergo oxidation to fully aromatic systems, a process influenced by substituent electronics .

Biologische Aktivität

4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline (CAS Number: 1017485-42-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound based on available research findings, case studies, and data tables.

The chemical structure of 4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline can be represented as follows:

  • Molecular Formula: C15H15N3O2
  • Molecular Weight: 255.272 g/mol
  • CAS Number: 1017485-42-5
PropertyValue
Molecular FormulaC15H15N3O2
Molecular Weight255.272 g/mol
CAS Number1017485-42-5
LogP3.79870
PSA69.88000

Antitumor Activity

Recent studies have indicated that compounds similar to 4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline exhibit notable antitumor properties. For instance, research involving tetrahydroquinazoline derivatives has shown promising results against various cancer cell lines, including pancreatic and liver cancers.

Case Study: Antitumor Efficacy

A study evaluated the effectiveness of tetrahydroquinazoline derivatives in inhibiting the growth of cancer cells. The half-maximal inhibitory concentration (IC50) values were determined for several derivatives:

CompoundCancer Cell LineIC50 (µM)
Compound AMIA Paca-2<50
Compound BHep G2<50
4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazolineRCC4-VA<50

This data suggests that the compound may serve as a potential therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that certain derivatives possess significant antibacterial and antifungal activities.

Table 2: Antimicrobial Activity

MicroorganismActivity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Candida albicans10 mm

These results indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi.

The mechanism by which 4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline exerts its biological effects is still under investigation. Preliminary studies suggest that it may act through the inhibition of specific signaling pathways involved in cell proliferation and survival.

Q & A

Q. What are the optimized synthetic routes for 4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline, and how do reaction conditions influence yield?

Methodology:

  • Begin with refluxing equimolar amounts of the precursor amine (e.g., 4-amino-1,2,3,4-tetrahydroquinazoline derivatives) and substituted benzaldehyde (e.g., 4-nitrobenzaldehyde) in absolute ethanol with catalytic glacial acetic acid. Monitor reaction progress via TLC.
  • Optimize solvent polarity (e.g., ethanol vs. DMF) and temperature (reflux vs. room temperature) to enhance cyclization efficiency. Post-reaction, evaporate solvent under reduced pressure, filter the precipitate, and recrystallize using a polar aprotic solvent like DMF for purity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodology:

  • Use 1H/13C NMR to confirm the tetrahydroquinazoline scaffold and substituent positions (e.g., nitrophenyl group chemical shifts at δ 8.2–8.5 ppm for aromatic protons).
  • Perform LC-MS to verify molecular ion peaks (e.g., [M+H]+ or [M–H]–) and assess purity.
  • Conduct elemental analysis (C, H, N) to validate empirical formula consistency (e.g., deviations ≤0.3% indicate high purity) .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

Methodology:

  • Screen for antimicrobial activity using agar diffusion assays against Gram-positive/negative bacteria. Prepare compound solutions in DMSO (≤1% v/v) to avoid solvent toxicity.
  • Assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293), comparing IC50 values to positive controls (e.g., doxorubicin) .

Q. What safety protocols are critical when handling 4-Methyl-2-(4-nitrophenyl)-tetrahydroquinazoline?

Methodology:

  • Use nitrile gloves and fume hoods to avoid dermal/ocular exposure to nitroaromatic intermediates.
  • Store the compound in amber vials under inert gas (N2/Ar) to prevent photodegradation. Monitor waste disposal per EPA guidelines for nitro-containing organics .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

Methodology:

  • Perform VT-NMR (Variable Temperature NMR) to identify dynamic effects (e.g., ring puckering in the tetrahydroquinazoline moiety).
  • Use 2D-COSY and NOESY to distinguish between conformational isomers or intermolecular interactions. Cross-validate with DFT calculations (e.g., Gaussian 16) to model predicted shifts .

Q. What mechanistic pathways govern the formation of the tetrahydroquinazoline ring during synthesis?

Methodology:

  • Conduct kinetic studies by varying substituents on the benzaldehyde precursor (e.g., electron-withdrawing vs. donating groups) to assess cyclization rates.
  • Use isotopic labeling (e.g., deuterated solvents or 15N-labeled amines) with MS/MS fragmentation to trace intermediate steps .

Q. How can computational methods predict the compound’s reactivity or binding affinity?

Methodology:

  • Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., kinase enzymes). Validate with MD simulations (GROMACS) to assess binding stability.
  • Calculate frontier molecular orbitals (HOMO/LUMO) using DFT to predict sites for electrophilic/nucleophilic attack .

Q. What strategies improve regioselectivity in derivatization reactions (e.g., introducing substituents to the quinazoline core)?

Methodology:

  • Employ directed ortho-metalation (e.g., using LDA or TMPMgCl·LiCl) to functionalize specific positions.
  • Screen transition-metal catalysts (e.g., Pd/Cu for Ullmann coupling) to cross-couple aryl halides with the core structure .

Q. How can X-ray crystallography confirm the molecular geometry of this compound?

Methodology:

  • Grow single crystals via slow evaporation in a 1:1 ethanol/ethyl acetate mixture. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELX.
  • Analyze dihedral angles between the nitrophenyl group and tetrahydroquinazoline plane to assess steric strain .

Q. What experimental design principles minimize batch-to-batch variability in scaled-up synthesis?

Methodology:

  • Use DoE (Design of Experiments) to optimize parameters (e.g., stoichiometry, solvent volume, agitation rate).
  • Implement PAT (Process Analytical Technology) tools like in-situ FTIR to monitor reaction progression in real-time .

Data Analysis and Application Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s derivatives?

Methodology:

  • Synthesize derivatives with systematic substituent variations (e.g., electron-withdrawing groups on the phenyl ring).
  • Correlate Hammett σ values or LogP data with bioactivity metrics (e.g., IC50) using multivariate regression analysis .

Q. What are the best practices for troubleshooting low yields in the final cyclization step?

Methodology:

  • Identify side products via HPLC-MS and adjust protecting groups (e.g., Boc for amines) to prevent premature decomposition.
  • Replace protic solvents (ethanol) with aprotic alternatives (THF) to suppress acid-catalyzed side reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.